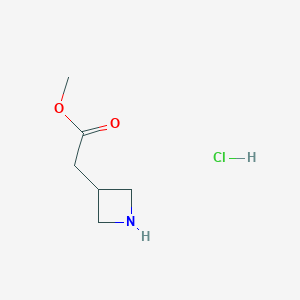

Methyl 2-(azetidin-3-yl)acetate hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary International Union of Pure and Applied Chemistry name for the free base compound is methyl 2-(azetidin-3-yl)acetate, which accurately describes the molecular architecture consisting of an azetidine ring system attached to an acetate ester functionality. The hydrochloride salt form maintains this core nomenclature with the addition of the hydrochloride designation to indicate the presence of the chloride anion.

The compound possesses multiple Chemical Abstracts Service registry numbers reflecting different forms and preparations. The hydrochloride salt is assigned Chemical Abstracts Service number 1229705-59-2, while the free base form carries Chemical Abstracts Service number 890849-61-3. This dual registration system reflects the common practice of maintaining separate identifiers for different salt forms of pharmaceutical intermediates. Additional systematic identifiers include the PubChem Compound Identifier 53408531 for the free base and various supplier catalog numbers that facilitate commercial procurement.

Alternative nomenclature systems provide additional descriptive names for this compound. The methyl ester is frequently referenced as methyl 3-azetidineacetate, which emphasizes the substitution pattern on the azetidine ring. Other recognized synonyms include azetidin-3-yl-acetic acid methyl ester and 3-azetidineacetic acid methyl ester hydrochloride. These alternative naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing the azetidine ring as the primary structural feature and others highlighting the acetic acid derivative nature of the compound.

The molecular formula for the hydrochloride salt is C6H12ClNO2, indicating the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The free base form has the molecular formula C6H11NO2, demonstrating the protonation state difference between the salt and free base forms. The molecular weight of the hydrochloride salt is 165.62 grams per mole, while the free base exhibits a molecular weight of 129.16 grams per mole. These molecular parameters provide essential information for analytical identification and quantitative analysis procedures.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the presence of the four-membered azetidine ring, which imparts significant structural constraints and conformational preferences to the overall molecule. The azetidine ring system adopts a puckered conformation due to ring strain associated with the four-membered heterocycle, creating a bent geometry that deviates substantially from planarity. This ring strain contributes to the compound's reactivity profile and influences the spatial arrangement of substituents attached to the ring system.

The acetate ester substituent at the 3-position of the azetidine ring introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the ring to the acetate functionality. The Simplified Molecular Input Line Entry System notation COC(=O)CC1CNC1 provides a linear representation of the molecular connectivity, highlighting the methyl ester group attached via a methylene bridge to the azetidine carbon atom. This structural arrangement allows for conformational flexibility around the exocyclic bonds while maintaining the rigid geometry imposed by the azetidine ring.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the flexible bonds connecting the azetidine ring to the acetate ester group. The International Chemical Identifier string InChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3 provides a standardized description of the molecular connectivity that facilitates computational modeling and conformational studies. Advanced computational methods have been employed to map the conformational energy surface and identify preferred molecular geometries under different environmental conditions.

The spatial arrangement of functional groups within the molecule creates distinct regions of electrostatic potential that influence intermolecular interactions and crystalline packing arrangements. The nitrogen atom within the azetidine ring serves as a hydrogen bond acceptor in the free base form and as a hydrogen bond donor when protonated in the hydrochloride salt. The carbonyl oxygen of the ester group provides an additional hydrogen bond acceptor site, while the methyl ester oxygen can participate in weak hydrogen bonding interactions. These geometric features contribute to the overall three-dimensional structure and influence the compound's physical and chemical properties.

Crystallographic Studies and X-ray Diffraction Data

While specific single-crystal X-ray diffraction data for this compound were not extensively detailed in the available literature, crystallographic studies of related azetidine derivatives provide valuable insights into the solid-state structure and packing arrangements typical of this compound class. The crystalline form of the hydrochloride salt is expected to exhibit hydrogen bonding networks involving the protonated nitrogen atom and the chloride anion, creating stabilized ionic interactions that define the crystal lattice structure.

Comparative crystallographic analysis of structurally related azetidine compounds suggests that this compound likely adopts a crystal packing arrangement characterized by alternating layers of organic cations and chloride anions. The four-membered ring geometry imposes specific geometric constraints that influence the overall crystal symmetry and unit cell parameters. The ester functionality provides additional sites for intermolecular hydrogen bonding, contributing to crystal stability and defining the three-dimensional network structure.

Powder diffraction studies of commercially available samples would be expected to reveal characteristic diffraction patterns consistent with the crystalline hydrochloride salt form. The molecular dimensions derived from theoretical calculations and comparison with related structures suggest bond lengths and angles typical of azetidine derivatives, with carbon-nitrogen bond lengths in the ring system exhibiting values consistent with strained four-membered heterocycles. The presence of the hydrochloride salt formation introduces ionic character that significantly influences the crystal packing density and thermal stability properties.

Temperature-dependent crystallographic studies of similar azetidine derivatives have demonstrated that these compounds typically maintain their crystal structure integrity across a wide temperature range, with thermal expansion coefficients reflecting the balance between covalent bonding within molecules and intermolecular forces between adjacent molecules in the crystal lattice. The specific crystallographic space group and unit cell parameters for this compound would require dedicated single-crystal X-ray diffraction analysis to determine precise structural parameters and confirm theoretical predictions based on molecular modeling calculations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the various hydrogen environments within the molecule. The azetidine ring protons appear as complex multiplets due to coupling interactions between adjacent carbon atoms, with the ring methylene protons typically resonating in the range of 3.0-4.0 parts per million. The acetate methylene group attached to the ring generates a distinctive doublet of doublets pattern reflecting coupling to the ring proton, while the methyl ester protons produce a sharp singlet around 3.7 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments present in the molecular structure, with the azetidine ring carbons exhibiting chemical shifts characteristic of strained four-membered heterocycles. The carbonyl carbon of the ester group resonates in the typical range for methyl esters, approximately 170-175 parts per million, while the methyl ester carbon appears around 50-55 parts per million. The acetate methylene carbon shows intermediate chemical shift values reflecting its position between the electron-withdrawing ester group and the nitrogen-containing ring system.

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The carbonyl stretch of the ester group generates a strong absorption band around 1740 wavenumbers, which is diagnostic for methyl ester functionality. The carbon-hydrogen stretching vibrations of the methyl and methylene groups produce absorption bands in the 2800-3000 wavenumber region, while the nitrogen-hydrogen stretching vibration of the protonated azetidine nitrogen in the hydrochloride salt contributes to broad absorption features in the 2400-3200 wavenumber range.

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of the compound, with primary absorption bands corresponding to transitions involving the nitrogen lone pair electrons and the carbonyl chromophore of the ester group. The azetidine ring system contributes to the overall electronic structure through its constrained geometry and ring strain effects, which influence the energy levels of molecular orbitals. The hydrochloride salt formation introduces additional spectroscopic features related to charge transfer interactions between the protonated nitrogen center and the chloride anion, which can be observed through careful analysis of the absorption spectrum baseline and any charge-transfer absorption features.

Tautomeric and Stereochemical Considerations

The stereochemical analysis of this compound reveals important structural features related to the substitution pattern on the azetidine ring and the conformational preferences of the acetate ester substituent. The compound contains a single stereogenic center at the 3-position of the azetidine ring where the acetate ester group is attached, creating the potential for two enantiomeric forms designated as the R and S configurations according to Cahn-Ingold-Prelog priority rules. The specific stereochemical configuration significantly influences the compound's biological activity and physical properties.

The four-membered azetidine ring imposes significant conformational constraints that limit the flexibility of substituents attached to ring carbon atoms. Unlike larger ring systems that can adopt multiple chair or boat conformations, the azetidine ring maintains a relatively rigid puckered geometry that fixes the spatial orientation of the acetate ester group. This conformational restriction creates distinct facial selectivity for chemical reactions occurring at the ester functionality and influences the overall three-dimensional shape of the molecule.

Tautomeric equilibria are not typically observed for this compound under normal conditions due to the stable nature of the ester functionality and the saturated character of the azetidine ring system. The nitrogen atom in the ring exists predominantly in its sp3-hybridized state, forming stable bonds with adjacent carbon atoms and precluding tautomeric rearrangements that might be observed in more flexible heterocyclic systems. The hydrochloride salt formation further stabilizes the molecular structure by protonating the nitrogen atom and eliminating potential ambiguity regarding the protonation state.

Stereodynamic considerations become important when evaluating the compound's behavior in asymmetric synthesis applications, where the fixed stereochemistry of the azetidine ring can serve as a chiral auxiliary or directing group. The rigid geometry of the four-membered ring creates distinct steric environments on opposite faces of the molecule, enabling stereoselective reactions that take advantage of these geometric constraints. The acetate ester substituent can undergo various chemical transformations while maintaining the stereochemical integrity of the azetidine ring system, making this compound valuable for the synthesis of enantiomerically pure products.

The conformational analysis of the acetate ester side chain reveals preferred rotational conformers that minimize steric interactions between the ester carbonyl group and the azetidine ring protons. These conformational preferences influence the compound's ability to interact with biological targets and affect its crystallization behavior and physical properties. The overall stereochemical framework of this compound provides a well-defined three-dimensional structure that serves as a foundation for understanding its chemical reactivity and potential applications in synthetic organic chemistry.

属性

IUPAC Name |

methyl 2-(azetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUKJBPQKUAJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Synthetic Procedure

The following table summarizes a representative preparation method, including reagents, conditions, and yields, as reported in the literature:

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate | HCl (4 M in methanol), 0–25°C, 2 h | This compound | 112 mg (from 200 mg starting material) |

Alternative Approaches

While the above method is the most direct and commonly cited, variations may exist depending on the availability of starting materials and desired purity:

- Alternative esterification methods can be employed if the azetidine core is available in a different protected form.

- The hydrochloride salt can be formed by treating the free base with anhydrous hydrogen chloride in an appropriate solvent such as methanol or ethyl acetate.

- Reaction temperature and acid concentration are critical for optimal yield and purity.

- The choice of solvent (methanol is preferred for both solubility and compatibility with HCl) directly impacts the efficiency of salt formation.

Comparative Data Table: Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | Protected azetidine ester | e.g., tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate |

| Acid source | HCl in methanol (4 M) | Generates hydrochloride salt efficiently |

| Temperature | 0–25°C | Low temperature prevents side reactions |

| Reaction time | 2 hours | Sufficient for complete deprotection/salt formation |

| Solvent | Methanol | Good solubility for reactants and product |

| Yield | ~56% (from one literature example) | May vary based on scale and purity of starting material |

Research Findings and Analytical Notes

- The method using tert-butyl-protected azetidine derivatives is robust and reproducible, as evidenced by consistent yields and straightforward workup.

- The product is typically characterized by NMR and mass spectrometry to confirm structure and purity.

- The hydrochloride salt form is preferred for downstream applications due to enhanced solubility and stability.

Summary Table: Key Preparation Steps

| Step | Description |

|---|---|

| Deprotection | Removal of tert-butyl group using HCl in methanol |

| Esterification (if needed) | Methylation of carboxylic acid (if ester not present) |

| Salt formation | Addition of HCl to form hydrochloride salt |

| Purification | Concentration and, if necessary, recrystallization |

| Characterization | NMR, MS, and melting point analysis |

化学反应分析

Types of Reactions

Methyl 2-(azetidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Ring-Opening Reactions: The ring strain in the azetidine ring makes it susceptible to ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines .

科学研究应用

Chemistry

Methyl 2-(azetidin-3-yl)acetate hydrochloride serves as a crucial building block in organic synthesis, particularly for creating complex organic molecules and heterocycles. Its unique structure allows for various modifications, making it valuable in developing new compounds with specific properties.

Key Applications:

- Synthesis of azetidine derivatives.

- Development of heterocyclic amino acids.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor ligand. Its azetidine ring structure is significant for studying interactions with biological targets.

Key Applications:

- Exploration of receptor binding affinities.

- Investigation of enzyme inhibition mechanisms.

Medicine

This compound is used as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting the central nervous system (CNS). Its properties suggest potential therapeutic applications in treating cognitive disorders and other CNS-related conditions.

Key Applications:

- Intermediate for CNS-targeted pharmaceuticals.

- Research into cognitive enhancement compounds.

Industry

The compound finds utility in the production of agrochemicals and specialty chemicals due to its unique chemical properties. Its versatility allows for applications across various industrial sectors, including material science and pharmaceuticals.

Key Applications:

- Development of new agrochemical products.

- Specialty chemical formulations.

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic diseases.

-

Receptor Binding Affinity:

- Research into the compound's interaction with neurotransmitter receptors demonstrated promising binding affinities comparable to known ligands. This finding supports further investigation into its role as a therapeutic agent for neurological conditions.

- Synthetic Methodology Advances:

作用机制

The mechanism of action of methyl 2-(azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Chemical Identity :

- IUPAC Name : Methyl 2-(azetidin-3-yl)acetate hydrochloride

- CAS Numbers : 890849-61-3 (free base) and 1229705-59-2 (hydrochloride salt) .

- Molecular Formula: C₆H₁₁NO₂·HCl (hydrochloride salt: C₆H₁₂ClNO₂) .

- Molecular Weight : 129.16 g/mol (free base); 165.62 g/mol (hydrochloride salt) .

- Structural Features : Comprises an azetidine (4-membered nitrogen-containing ring) linked to a methyl ester via an acetic acid backbone, with a hydrochloride counterion .

Applications :

A key intermediate in pharmaceutical synthesis, particularly for compounds targeting conformational restriction or bioactivity modulation (e.g., androgen receptor degraders) .

Structural Analogues with Azetidine Moieties

Key Observations :

- Ethyl vs.

- Ring Substitution : 3-(Methoxymethyl)azetidine hydrochloride (similarity 0.67) lacks the acetic acid backbone, reducing conformational flexibility compared to the target compound .

Functional Group Variations

Key Observations :

- Fluorine Substitution : Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride introduces electronegativity, enhancing binding affinity in drug-receptor interactions .

- Oxetane vs. Azetidine: The oxetane ring in Methyl 2-(3-aminooxetan-3-yl)acetate hydrochloride offers improved metabolic stability but reduced basicity compared to azetidine .

Physicochemical Properties

| Property | Methyl 2-(azetidin-3-yl)acetate HCl | Ethyl azetidine-3-carboxylate HCl | Methyl 2-(3-methylazetidin-3-yl)acetate HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 165.62 | 177.62 | 179.64 |

| Solubility | Likely polar (HCl salt) | Moderate (ethyl ester) | Reduced (methyl on ring) |

| Reactivity | Ester hydrolysis | Ester hydrolysis | Steric hindrance from methyl group |

Notes:

- The hydrochloride salt enhances water solubility, critical for biological applications .

生物活性

Methyl 2-(azetidin-3-yl)acetate hydrochloride is a heterocyclic compound notable for its azetidine ring structure, which contributes to its unique biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Structure : The compound features a four-membered nitrogen-containing azetidine ring that enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The precursor (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one using a DBU-catalyzed Horner–Wadsworth–Emmons reaction.

- Aza-Michael Addition : The precursor undergoes aza-Michael addition with NH-heterocycles, leading to the formation of functionalized azetidines.

- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility for biological assays.

This compound exhibits various biological activities primarily through its interactions with specific molecular targets:

- Receptor Modulation : It acts as a receptor inverse agonist, modulating receptor activity which is crucial for developing treatments for cognitive disorders .

- Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor, particularly in relation to central nervous system (CNS) targets .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can induce significant apoptosis in cancer cell lines, including MCF-7 breast cancer cells .

- Binding Affinity : Preliminary interaction studies suggest that the compound has a favorable binding affinity for various biological targets, warranting further pharmacokinetic and pharmacodynamic evaluations .

- Potential Therapeutic Applications : Ongoing research indicates its potential in treating cognitive disorders and as an intermediate in synthesizing pharmaceuticals targeting the CNS .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(azetidin-3-yl)acetate | C₆H₁₂ClNO₂ | Azetidine ring; receptor inverse agonist properties |

| Methyl 2-pyrrolidinyl acetate | C₆H₁₁NO₂ | Contains a pyrrolidine ring; studied for CNS effects |

| Ethyl 2-(azetidin-3-yl)acetate | C₇H₁₃NO₂ | Ethyl ester variant; potential different solubility |

| Methyl 2-(piperidin-1-yl)acetate | C₇H₁₃NO₂ | Piperidine ring; broader biological activity spectrum |

Study on Antiproliferative Activity

In a recent study published in MDPI, this compound was tested against various cancer cell lines. The results indicated significant antiproliferative effects, particularly in MCF-7 cells, where it induced cell cycle arrest and apoptosis at low concentrations . This suggests potential for development into a therapeutic agent for breast cancer.

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. The research revealed that compounds with similar structures could inhibit key enzymes involved in neurodegenerative diseases, showcasing the relevance of this compound in medicinal chemistry .

常见问题

Q. What are the optimal synthetic routes for Methyl 2-(azetidin-3-yl)acetate hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves functionalizing azetidine derivatives via nucleophilic substitution or esterification. For example, alkylation of azetidin-3-yl precursors with methyl chloroacetate under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) is a viable route . Monitor reaction progress using thin-layer chromatography (TLC) or inline FTIR to track ester bond formation. Post-synthesis, purify via recrystallization (ethanol/water mixtures) and confirm yield gravimetrically. Intermediate azetidine derivatives like Ethyl azetidine-3-carboxylate hydrochloride (CAS 405090-31-5) provide structural analogs for optimizing reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.0 ppm for N-CH₂ groups) and ester carbonyl (δ ~170 ppm in ¹³C NMR). FTIR validates ester C=O stretches (~1740 cm⁻¹) and hydrochloride salt formation (broad N-H stretches ~2500 cm⁻¹). Mass spectrometry (ESI-TOF) ensures molecular ion alignment with the expected m/z (e.g., calculated for C₇H₁₂ClNO₂: 177.06 g/mol) . For crystalline samples, X-ray diffraction (SHELX software ) resolves bond angles and confirms stereochemistry.

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid moisture and exposure to bases, which can degrade the azetidine ring. Safety data for analogous compounds (e.g., 2-Methoxyethoxymethyl chloride) recommend grounding containers to prevent static discharge and using explosion-proof refrigeration .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and NMR data for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents (e.g., DMF) undetected by NMR but quantified via HPLC. Perform ¹H NMR relaxation studies to identify low-concentration impurities or use 2D NMR (COSY, HSQC) to isolate overlapping signals. Cross-validate with HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to correlate retention times with molecular ions. For example, 98.34% purity via HPLC (as in related azetidine derivatives ) may mask protonated impurities visible in NMR .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states and charge distribution on the azetidine nitrogen. Software like Gaussian or ORCA can predict regioselectivity in ring-opening reactions. Compare results with experimental kinetic data (e.g., rate constants derived from ¹H NMR monitoring). Studies on tert-butyl N-(azetidin-3-yl) carbamate (CAS 217806-26-3 ) provide benchmarks for steric and electronic effects.

Q. What experimental strategies are recommended for investigating the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to separate and characterize enantiomers. For mechanistic insights, conduct kinetic resolution experiments with chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and monitor ee (enantiomeric excess) via polarimetry. X-ray crystallography (SHELXL ) can resolve absolute configurations of intermediates, as demonstrated for spirocyclic azetidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。